molecular formula C17H21N3OS B2437768 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-69-4

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2437768
CAS No.: 2034381-69-4
M. Wt: 315.44
InChI Key: LRXFPNUMMKVCHR-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-11-15(4-7-18-13)20-8-5-14(6-9-20)12-19-17(21)16-3-2-10-22-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFPNUMMKVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, pyridine, and thiophene derivatives, such as:

Uniqueness

What sets N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Q & A

Q. How can the synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Piperidine intermediate preparation : Reacting 2-methylpyridine-4-amine with piperidin-4-ylmethanol under reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) .
  • Amide bond formation : Coupling the piperidine intermediate with thiophene-2-carboxylic acid using EDCI/HOBt or HATU as coupling agents in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters : Control reaction temperature (0–5°C for coupling), stoichiometric excess of coupling reagents (1.2–1.5 eq), and inert atmosphere to prevent hydrolysis.

Q. What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm regiochemistry of the piperidine and pyridine rings (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 2.5–3.5 ppm for piperidine-CH₂) .
    • 2D NMR (HSQC, HMBC) to verify amide linkage and spatial proximity of the thiophene and piperidine moieties .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ at m/z 342.1487) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and optimize docking studies with biological targets .

Q. Which in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anticancer Activity :
    • MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
    • Apoptosis assays (Annexin V/PI staining) to evaluate mechanism .
  • Enzyme Inhibition :
    • Kinase inhibition profiling (e.g., EGFR, PI3K) using ADP-Glo™ assays .
  • Cellular Uptake : LC-MS quantification in cell lysates to assess permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

  • Modify Key Moieties :
    • Piperidine Ring : Introduce substituents (e.g., -CF₃ at C-3) to modulate lipophilicity and target binding .
    • Thiophene Carboxamide : Replace sulfur with oxygen (furan) to assess electronic effects on receptor affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .
  • Parallel Synthesis : Generate a library of analogs via combinatorial chemistry (e.g., 48 compounds) and screen against panels of related targets .

Q. What strategies address rapid in vivo clearance observed in pharmacokinetic (PK) studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl ester) on the carboxamide to improve oral bioavailability .
  • Formulation Optimization : Use lipid-based nanoemulsions to enhance solubility and prolong half-life .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify major CYP450 isoforms involved in clearance. Inhibitors like ketoconazole can validate pathways .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Bioavailability Analysis : Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the piperidine methyl group) .
  • PK/PD Modeling : Corrogate in vitro IC₅₀ with unbound plasma concentrations to adjust dosing regimens .
  • Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs .

Q. What techniques validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein thermal stability shifts .
  • SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for purified recombinant proteins .
  • CRISPR-Cas9 Knockout Models : Compare compound activity in wild-type vs. target-knockout cell lines to confirm specificity .

Q. How to prioritize analogs for preclinical development?

Methodological Answer:

  • Multiparameter Optimization (MPO) : Score compounds based on potency (IC₅₀ < 100 nM), solubility (>50 µM), and CYP inhibition (<50% at 10 µM) .
  • Toxicology Screening :
    • Ames test for mutagenicity .
    • hERG inhibition assay (patch-clamp) to assess cardiac risk .
  • In Vivo Tolerability : 7-day repeat-dose study in rodents (10–100 mg/kg) with histopathology analysis .

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